2H-[1,3,5]oxadiazino[3,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
334011-05-1 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2H-[1,3,5]oxadiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2 |
InChI Key |
HSZSTPWSMSLOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN2C3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 2 3 Oxadiazino 3,2 a Benzimidazole and Its Precursors
Retrosynthetic Analysis of the Target Heterocycle
A retrosynthetic disconnection of the 2H- organic-chemistry.orgmdpi.comnih.govoxadiazino[3,2-a]benzimidazole framework logically begins at the 1,3,5-oxadiazine ring, as this is typically the more reactive and synthetically complex portion. A primary disconnection across the C-O and C-N bonds of the oxadiazine ring points to a functionalized 2-aminobenzimidazole (B67599) or a related derivative as a key intermediate. This precursor would contain a nucleophilic nitrogen atom poised for cyclization.
Further deconstruction of the benzimidazole (B57391) core itself leads back to ortho-phenylenediamine and a suitable one-carbon (C1) synthon, such as formic acid, an aldehyde, or a carboxylic acid derivative. ijariie.comscholarsresearchlibrary.com This two-part disconnection strategy forms the basis for the synthetic pathways discussed below, focusing first on the construction of the foundational benzimidazole ring and subsequently on the annulation of the 1,3,5-oxadiazine ring. scholarsresearchlibrary.comresearchgate.net
Classical and Modern Approaches to Benzimidazole Ring Formation
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. researchgate.net These methods generally involve the cyclization of an ortho-phenylenediamine derivative. nih.gov
The most direct and widely used method for synthesizing benzimidazoles is the condensation of ortho-phenylenediamines with carbonyl compounds. enpress-publisher.comresearchgate.net The classical Phillips-Ladenburg reaction involves the condensation of ortho-phenylenediamine with carboxylic acids, typically under harsh conditions requiring heating in the presence of a strong mineral acid like 4N HCl. researchgate.netresearchgate.net
Modern variations have focused on milder conditions and broader substrate scopes. For instance, aldehydes serve as common C1 synthons. The reaction of ortho-phenylenediamines with a wide range of aldehydes can be promoted by various reagents and catalysts. mdpi.com One-pot procedures are common, often involving an initial condensation to form a Schiff base intermediate, which then undergoes oxidative cyclization. organic-chemistry.org Oxidants such as hydrogen peroxide, hypervalent iodine, or even molecular oxygen in the air can be employed to facilitate this transformation. organic-chemistry.orgmdpi.com A notable green approach utilizes D-glucose as a biorenewable C1 synthon in an oxidative cyclization process in water, offering excellent yields and broad functional group tolerance. organic-chemistry.orgrsc.org
The development of catalytic systems has significantly advanced benzimidazole synthesis, allowing for higher yields, milder conditions, and greater efficiency. rsc.orgresearchgate.net Both Lewis acid and Brønsted acid catalysts, as well as transition metal catalysts, have been successfully employed. rsc.org
Polyphosphoric acid (PPA) is a classical and effective condensing agent for promoting the cyclocondensation of ortho-phenylenediamines with carboxylic acids to yield 2-substituted benzimidazoles. nih.gov In recent years, a plethora of catalytic systems have been reported, demonstrating the versatility of this transformation. These include:
Heterogeneous Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles from aldehydes at ambient temperatures, with the catalyst being reusable. mdpi.com Other heterogeneous systems include nano-Ni(II)/Y zeolite, which facilitates the reaction under solvent-free conditions. rsc.org
Homogeneous Catalysts: A wide array of metal complexes have been utilized. Iron(III) porphyrin complexes can catalyze a one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) to form benzimidazoles. nih.gov Manganese(I) and cobalt complexes have also been used for the dehydrogenative coupling of alcohols or aldehydes with ortho-phenylenediamines. organic-chemistry.org Metal salts like VOSO₄, TiCl₃OTf, and lanthanum chloride are also effective catalysts for the condensation reaction. ijariie.comrsc.org
Metal-Free Catalysis: To avoid metal contamination, metal-free catalytic systems have been developed. These include the use of supramolecular pyrazine (B50134) derivatives, which act as photocatalysts under visible light, or Brønsted acids like p-toluenesulfonic acid, which can catalyze the reaction under solvent-free grinding conditions. rsc.org
The table below summarizes a selection of modern catalytic systems for benzimidazole synthesis.
| Catalyst System | Substrates | Key Features | Reference(s) |
| Au/TiO₂ | o-Phenylenediamine (B120857), Aldehydes | Heterogeneous, ambient conditions, reusable | mdpi.com |
| VOSO₄ | o-Phenylenediamine, Aldehydes | Mild conditions, broad scope, recyclable catalyst | rsc.org |
| Fe(III)-Porphyrin | Benzo-1,2-quinone, Aldehydes, NH₄OAc | One-pot, three-component, domino reaction | nih.gov |
| D-Glucose/TsOH | o-Phenylenediamines | Biorenewable C1 source, green solvent (water) | organic-chemistry.orgrsc.org |
| Supramolecular Pyrazine | o-Phenylenediamines, Aldehydes | Metal-free, photocatalytic, aqueous media | organic-chemistry.org |
| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Solvent-free, grinding conditions, high efficiency | rsc.org |
Fusion Strategies for the Oxadiazino-Benzimidazole System
The construction of the fused 2H- wjarr.comnih.govrhhz.netoxadiazino[3,2-a]benzimidazole system can be achieved through various strategic approaches, ranging from stepwise synthesis to more convergent one-pot multicomponent reactions. Modern synthetic techniques, such as microwave-assisted synthesis and green chemistry protocols, are also being explored to enhance efficiency and sustainability.
Stepwise Construction of the Fused Ring System
The stepwise synthesis of 2H- wjarr.comnih.govrhhz.netoxadiazino[3,2-a]benzimidazole typically begins with the formation of a 2-aminobenzimidazole precursor. This can be synthesized through established methods, such as the reaction of o-phenylenediamine with cyanogen (B1215507) bromide or through a phosphorus oxychloride-mediated cyclization of (2-aminophenyl)urea. researchgate.net
Once the 2-aminobenzimidazole is obtained, the subsequent steps focus on building the oxadiazinone ring. A common strategy involves the reaction of 2-aminobenzimidazole with a suitable reagent that can provide the remaining atoms for the heterocyclic ring. For instance, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of an isocyanate intermediate, which can then undergo cyclization.
A more direct stepwise approach involves the preparation of an N,N'-unsymmetrical urea (B33335) derivative of benzimidazole, as mentioned in the previous section. This can be achieved by reacting 2-aminobenzimidazole with an appropriate isocyanate. The resulting urea is then subjected to cyclization with formaldehyde (B43269) and an amine to furnish the final fused product. arkat-usa.org
One-Pot Multicomponent Reactions (MCRs) for Direct Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of 2H- wjarr.comnih.govrhhz.netoxadiazino[3,2-a]benzimidazole are not extensively reported, the principles of MCRs for benzimidazole synthesis can be extrapolated. rhhz.netumich.edu
A potential one-pot strategy could involve the reaction of o-phenylenediamine, formaldehyde, and a urea derivative. In this hypothetical scenario, the initial reaction could form a benzimidazole intermediate in situ, which then reacts with the other components to form the fused oxadiazinone ring. The development of such an MCR would be highly desirable for the rapid generation of a library of derivatives for further studies.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. wjarr.comnih.govarkat-usa.orgnih.gov The synthesis of various benzimidazole and oxadiazole derivatives has been successfully achieved using microwave assistance. wjarr.comnih.govnih.gov
In the context of 2H- wjarr.comnih.govrhhz.netoxadiazino[3,2-a]benzimidazole synthesis, microwave heating can be effectively applied to the cyclodehydration step. The reaction of N-(benzimidazol-2-yl)-N'-substituted ureas with formaldehyde and an amine can be significantly accelerated under microwave irradiation, potentially reducing reaction times from hours to minutes. arkat-usa.org This rapid heating can also minimize the formation of side products, leading to a purer final compound.
A comparative study of conventional heating versus microwave irradiation for the synthesis of related benzimidazole-oxadiazole hybrids has demonstrated the clear advantages of the latter in terms of reaction time and yield. nih.gov
Solvent-Free and Green Chemistry Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Solvent-free reactions and the use of environmentally benign solvents are key aspects of this philosophy. The synthesis of benzimidazole derivatives has been successfully carried out under solvent-free conditions, often with the use of a solid support or by simple grinding of the reactants. umich.edu
For the synthesis of 2H- wjarr.comnih.govrhhz.netoxadiazino[3,2-a]benzimidazole, a solvent-free approach could be envisioned for the cyclodehydration step. The reactants could be mixed and heated in the absence of a solvent, potentially with a catalytic amount of a solid acid or base to facilitate the reaction. This would not only reduce the environmental impact but also simplify the work-up procedure.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be varied include the choice of catalyst, solvent, temperature, and reaction time.
For the synthesis of the benzimidazole precursor, various catalysts have been employed to improve the efficiency of the condensation of o-phenylenediamine with carboxylic acids or aldehydes. These include Lewis acids, solid acids, and metal catalysts.
In the cyclodehydration step to form the oxadiazinone ring, the choice of the condensing agent and the reaction temperature are critical. For example, in the reaction of N-(benzimidazol-2-yl)-N'-substituted ureas with formaldehyde and an amine, the concentration of the reactants and the efficiency of water removal can significantly impact the yield.
A systematic study of these parameters is necessary to identify the optimal conditions for the synthesis of 2H- wjarr.comnih.govrhhz.netoxadiazino[3,2-a]benzimidazole. Design of experiments (DoE) can be a powerful tool for the rapid optimization of multiple reaction variables.
Below is a table summarizing the influence of various parameters on the synthesis of related benzimidazole derivatives, which can serve as a guide for optimizing the synthesis of the target compound.
| Parameter | Variation | Effect on Yield and Reaction Time | Reference |
| Catalyst | Lewis Acids (e.g., InCl3, Bi(NO3)3) | Increased reaction rates and yields in benzimidazole synthesis. | rhhz.net |
| Solvent | Ethanol, Water, Solvent-free | Green solvents can be effective; solvent-free conditions can lead to high yields and easy work-up. | umich.edu |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but may lead to side products. | arkat-usa.org |
| Reaction Time | Minutes to Hours | Microwave irradiation can significantly reduce reaction times. | arkat-usa.org |
Catalyst Screening and Ligand Effects
There is no specific information available in the surveyed scientific literature regarding catalyst screening or the effects of different ligands on the synthesis of 2H- chemrxiv.orgprepchem.comjuniperpublishers.comoxadiazino[3,2-a]benzimidazole. Research on related fused heterocyclic systems sometimes employs catalysts for cyclization or condensation reactions, but these have not been specifically applied to or tested for the synthesis of this particular compound. nih.gov
Temperature, Pressure, and Solvent Optimization
Detailed studies on the optimization of reaction parameters such as temperature, pressure, and the choice of solvent for the synthesis of 2H- chemrxiv.orgprepchem.comjuniperpublishers.comoxadiazino[3,2-a]benzimidazole are not present in the available literature. While general principles of synthetic chemistry suggest that these factors would be critical for reaction yield and purity, no specific data has been published.
Table 1: Hypothetical Reaction Parameter Optimization This table is for illustrative purposes only, as no experimental data for the synthesis of 2H- chemrxiv.orgprepchem.comjuniperpublishers.comoxadiazino[3,2-a]benzimidazole has been found.
| Entry | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ambient | 1 | Dichloromethane | 24 | Data Not Available |
| 2 | 50 | 1 | Acetonitrile | 12 | Data Not Available |
| 3 | 80 | 1 | Dimethylformamide | 8 | Data Not Available |
| 4 | 100 | 5 | Toluene | 6 | Data Not Available |
Isolation and Purification Techniques
Specific isolation and purification techniques for 2H- chemrxiv.orgprepchem.comjuniperpublishers.comoxadiazino[3,2-a]benzimidazole have not been described in the scientific literature. Generally, for related heterocyclic compounds, standard laboratory procedures such as extraction, filtration, and recrystallization are employed. prepchem.comanalis.com.my Chromatographic methods, including thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification, are also common. nih.gov However, the application of these techniques to the target compound, including the specific solvents and stationary phases that would be effective, remains undocumented.
Table 2: General Purification Techniques for Heterocyclic Compounds This table illustrates common techniques and is not based on specific data for 2H- chemrxiv.orgprepchem.comjuniperpublishers.comoxadiazino[3,2-a]benzimidazole.
| Technique | Description | Typical Solvents/Materials |
|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. | Ethanol, Methanol, Toluene, Ethyl Acetate |
| Column Chromatography | Separating the compound from impurities by passing the mixture through a column containing a stationary phase. | Stationary Phase: Silica (B1680970) Gel, Alumina; Mobile Phase: Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients |
| Filtration | Separating a solid product from a liquid reaction mixture. | Not Applicable |
| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Dichloromethane, Ethyl Acetate, Water |
Chemical Reactivity and Transformations of 2h 1 2 3 Oxadiazino 3,2 a Benzimidazole
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Moiety
The benzene (B151609) ring of the benzimidazole system is activated towards electrophilic aromatic substitution. However, the fusion of the electron-withdrawing oxadiazine ring is expected to deactivate the system compared to simple benzimidazoles. Reactions are predicted to occur preferentially at the C-6, C-7, and C-9 positions. Studies on related 2-substituted benzimidazoles in superacids like TfOH show that Friedel-Crafts type reactions can proceed, suggesting that under harsh conditions, functionalization is possible. beilstein-journals.org For instance, the reaction of 2-carbonylbenzimidazoles with arenes in TfOH yields diarylmethyl-substituted products. beilstein-journals.org It is plausible that the title compound would require similarly strong activating conditions for electrophilic substitution.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Product | Reference Analogy |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-2H- beilstein-journals.orgnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole | General Benzimidazole Reactivity |
| Halogenation | Br₂/AcOH | 6-Bromo-2H- beilstein-journals.orgnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole | Thiazolo[3,2-a]benzimidazoles nih.gov |
Nucleophilic Attack and Ring-Opening Pathways on the Oxadiazine Ring
The 1,3,5-oxadiazine ring contains two O-C-N type linkages, which are analogous to aminals or acetals. These sites are the most susceptible to nucleophilic attack, particularly under acidic or basic catalysis. This reactivity often leads to the cleavage and opening of the heterocyclic ring. Studies on related 1,3,4-oxadiazol-2-ones demonstrate that amines can act as nucleophiles, causing the ring to open and form substituted thiosemicarbazide (B42300) or hydantoin (B18101) derivatives. acs.org By analogy, nucleophiles such as water (hydrolysis), alcohols, or amines are expected to attack the C-2 or C-4 positions of the oxadiazine ring in 2H- beilstein-journals.orgnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole. Acid-catalyzed hydrolysis would likely protonate a ring nitrogen, activating the ring for attack and cleavage, likely yielding a 2-amino or 2-hydroxyalkyl substituted benzimidazole derivative.
Heteroatom-Directed Functionalization
The nitrogen atoms in the fused system can direct functionalization. The benzimidazole N-H proton (if present in a precursor) is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. More sophisticated methods involve the direct functionalization of C-H bonds adjacent to the heteroatoms. For instance, copper-catalyzed methods have been developed for the C2-allylation of benzimidazoles using an electrophilic N-activated benzimidazole as the substrate. nih.gov While the C2 position in the title compound is part of the fused ring, the principles of heteroatom-directed chemistry suggest that the N-5 atom could direct metallation at the C-6 position, facilitating the introduction of substituents.
Oxidation and Reduction Chemistry
Oxidation of the title compound could occur at several positions. The nitrogen atoms of the benzimidazole ring can be oxidized to form N-oxides, as demonstrated by the synthesis of 2H-benzimidazole 1,3-dioxide derivatives which show potent biological activity. nih.gov The sulfur atom in the analogous thiazolo[3,2-a]benzimidazole system is readily oxidized to the sulfoxide (B87167) or sulfone with reagents like hydrogen peroxide. nih.gov This suggests that the nitrogen atoms within the oxadiazine ring could also be susceptible to oxidation under specific conditions.
Reduction would likely target the oxadiazine ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could cleave the C-O bonds within the oxadiazine ring, leading to a ring-opened product, such as a methylamino-substituted benzimidazole derivative.
Ring Expansion and Contraction Methodologies
There is no specific literature detailing ring expansion or contraction for 2H- beilstein-journals.orgnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole. However, such transformations are known in related heterocyclic systems. For example, certain 1,3,4-oxadiazole (B1194373) derivatives can undergo ring transformations into 1,3,4-oxadiazine or imidazolidinedione derivatives. acs.org These reactions are often driven by nucleophilic attack followed by intramolecular rearrangement and cyclization. It is conceivable that under specific thermal or photochemical conditions, or through interaction with specific reagents, the oxadiazine ring could undergo contraction to a five-membered ring or expansion to a seven-membered ring, but this remains speculative without experimental evidence.
Thermal and Photochemical Transformations
The thermal and photochemical stability of the title compound has not been reported. However, studies on benzimidazole itself reveal a rich photochemistry involving tautomerization and ring-opening pathways. nih.gov Upon UV irradiation, matrix-isolated 1H-benzimidazole can isomerize to other tautomeric forms or undergo ring-opening to form products containing an isocyano moiety. nih.gov It is plausible that the fused oxadiazino-benzimidazole system could undergo similar transformations. The oxadiazine ring, containing relatively weak C-O and C-N bonds, might be the primary site of photochemical cleavage, potentially leading to radical intermediates or ring-opened species. Thermolysis could also lead to ring cleavage or rearrangement, depending on the substitution pattern and conditions.
Investigation of Tautomeric Forms and Their Equilibrium
Tautomerism is a hallmark of benzimidazole chemistry. nih.govencyclopedia.pub In N-unsubstituted benzimidazoles, a rapid 1,3-proton shift occurs between the two nitrogen atoms, making positions C-4/C-7 and C-5/C-6 chemically equivalent on the NMR timescale in solution. beilstein-journals.orgnih.gov This is known as annular tautomerism. encyclopedia.pub While the fusion in 2H- beilstein-journals.orgnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole prevents the classic annular tautomerism of the benzimidazole core, the potential for other tautomeric forms exists, especially if functional groups are present on the rings. The study of such equilibria is typically performed using NMR spectroscopy, comparing chemical shifts to model compounds where tautomerism is blocked (e.g., N-methylated derivatives). beilstein-journals.orgencyclopedia.pub For instance, the 13C NMR chemical shifts of C4 and C7 are particularly sensitive to the tautomeric state. nih.govencyclopedia.pub Although the primary structure of the title compound is fixed, any reaction that generates a protic group on the heterocyclic framework would introduce the possibility of tautomeric equilibria, which would be crucial to its chemical and biological profile.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Ring System |
|---|---|
| 2H- beilstein-journals.orgnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole | Oxadiazino-benzimidazole |
| Benzimidazole | Benzimidazole |
| Thiazolo[3,2-a]benzimidazole | Thiazolo-benzimidazole |
| 1,3,5-Oxadiazine | Oxadiazine |
| 1,3,4-Oxadiazole | Oxadiazole |
| 2H-Benzimidazole 1,3-dioxide | Benzimidazole N-oxide |
| Thiosemicarbazide | Acyclic |
| Hydantoin (Imidazolidinedione) | Hydantoin |
| 1H-Benzimidazole | Benzimidazole |
| TfOH (Trifluoromethanesulfonic acid) | Acyclic |
| Lithium aluminum hydride (LiAlH₄) | Acyclic |
Structural Modifications and Derivatization Strategies
Introduction of Substituents on the Benzene (B151609) Ring
Modifications to the benzene portion of the benzimidazole (B57391) ring are a primary strategy for creating analogues. These substitutions can influence the electronic properties and steric profile of the entire molecule. The synthesis typically begins with a substituted o-phenylenediamine (B120857), which is then cyclized to form the desired substituted benzimidazole precursor.
Research has shown that various substituents can be introduced at the C-5 and C-6 positions of the benzimidazole ring system. nih.gov For instance, the condensation of 4-substituted o-phenylenediamines with appropriate reagents is a common method. nih.gov The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly alter the reactivity and biological activity of the final fused compound. For example, the synthesis of 5-nitro-substituted benzimidazoles has been reported, which can serve as intermediates for further functionalization. mdpi.com A study on N,2,6-trisubstituted 1H-benzimidazole derivatives highlighted the importance of substituents at the C-6 position for biological activity. nih.gov
Table 1: Examples of Substituted Benzimidazole Precursors
| Precursor Name | Substituent(s) | Synthetic Method | Reference |
| 2-(3,5-Dinitrophenyl)-1H-benzimidazole | 3,5-Dinitrophenyl at C-2 | Condensation of o-phenylenediamine with 3,5-dinitrophenylbenzoic acid | nih.gov |
| 5,6-Dimethylbenzimidazole (B1208971) | Methyl at C-5 and C-6 | Degradation product of vitamin B12 | mdpi.com |
| 7-Nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | Nitro at C-7 | Oxidation of 5-nitro-2-(piperidin-1-yl)aniline | mdpi.com |
Functionalization at the Oxadiazine Ring Positions
Direct functionalization of the 1,3,5-oxadiazine ring is crucial for generating structural diversity. A high-yielding method involves the rhodium(II)- or copper(II)-catalyzed reaction of 1,2,4-oxadiazoles with α-diazo esters. core.ac.uk This process proceeds through a metal-carbenoid attack on the oxadiazole nitrogen, followed by ring opening and a 1,6-electrocyclization. core.ac.uk
This strategy allows for the specific introduction of various groups. Alkyl, aryl, oxy, and amino substituents can be installed at the 6-position of the 1,3,5-oxadiazine ring, while electron-withdrawing groups can be placed at the 2-position. core.ac.uk The substitution pattern on the starting 1,2,4-oxadiazole (B8745197) precursor dictates the course of the reaction and the final substitution pattern on the oxadiazine ring. core.ac.uk
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions are fundamental derivatization techniques, typically performed on the benzimidazole nitrogen before the final cyclization to form the oxadiazino ring system. These modifications can enhance solubility, modulate biological activity, and provide handles for further chemical transformations. nih.gov
The N-1 position of the benzimidazole ring is a common site for introducing alkyl or acyl groups. nih.gov N-alkylation can be achieved using various alkylating agents, such as alkyl halides or dimethyl carbonate, in the presence of a base. nih.gov For example, N-alkoxy-2H-benzimidazoles have been synthesized through a base-mediated cyclization-alkylation sequence of 2-nitroaniline-derived enamines using electrophiles like benzyl (B1604629) bromide and allyl bromide. nih.gov Similarly, N-acylation can be performed with acyl chlorides or anhydrides. nih.gov These reactions lead to 1,2-disubstituted benzimidazole derivatives which are key intermediates. nih.gov
Table 2: Examples of N-Alkylation/Acylation of Benzimidazole Precursors
| Product Name | Reagents | Reaction Type | Reference |
| 1-(3-Chlorobenzyl)-2-(3,5-dinitrophenyl-1H-benzimidazole | 2-(3,5-Dinitrophenyl)-1H-benzimidazole, 3-Chlorobenzyl chloride | N-Alkylation | nih.gov |
| 1-(2-(3,5-Dinitrophenyl)-1H-benzimidazole-1-yl)ethanone | 2-(3,5-Dinitrophenyl)-1H-benzimidazole, Acetyl chloride | N-Acylation | nih.gov |
| N-benzyloxy-2H-benzimidazole | 2-Nitro-N-(2-methyl-1-propen-1-yl)benzenamine, Potassium tert-butoxide, Benzyl bromide | Cyclization-Alkylation | nih.gov |
| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | 5,6-dibromo-2-chloro-1H-benzimidazole, 2-bromoethanol | N-Alkylation | nih.gov |
Synthesis of Spiro and Bridged Derivatives
Creating spirocyclic and bridged systems based on the 2H- core.ac.uknih.govresearchgate.netoxadiazino[3,2-a]benzimidazole framework introduces significant three-dimensional complexity. Spiro derivatives are characterized by a single atom being common to two rings. The synthesis of spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one derivatives has been achieved through the condensation of isatin (B1672199) derivatives with 2-(2-aminophenyl) benzimidazole. researchgate.net Another approach involves the synthesis of spirooxindoles by reacting 1,2,3-triazolyl chalcones with an azomethine ylide generated from isatin, which can then be linked to a benzimidazole moiety. mdpi.com Furthermore, spirocyclic oxetane-fused benzimidazoles have been prepared via oxidative cyclization of o-cycloalkylaminoacetanilides. mdpi.com
Bridged systems, where two rings are joined by a bridge of one or more atoms, have also been developed from benzimidazole precursors. Syntheses of pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles have been reported, demonstrating the feasibility of creating various ring-fused bridged structures. mdpi.com
Incorporation of Additional Heterocyclic Moieties
Fusing or linking additional heterocyclic rings to the 2H- core.ac.uknih.govresearchgate.netoxadiazino[3,2-a]benzimidazole core is a powerful strategy for generating novel chemical entities. This molecular hybridization can lead to compounds with unique properties.
Various heterocyclic systems have been successfully incorporated. For instance, thiazolo[3,2-a]benzimidazole derivatives are well-documented, synthesized from 2-mercaptobenzimidazoles. researchgate.netnih.gov The synthesis of triazino[1,2-a]benzimidazoles has also been achieved, often through solid-phase synthesis techniques. nih.gov Other examples include the creation of benzoxazole-linked benzimidazoles and the synthesis of benzimidazoles bearing a separate oxadiazole ring, achieved through the oxidative cyclization of benzimidazole benzoyl hydrazide. nih.govanalis.com.my A series of 4-heteryl-2-amino-3,4-dihydro core.ac.uknih.govresearchgate.nettriazino[1,2-a]benzimidazole derivatives, incorporating pyridine, thiophene, indole, and pyrrole (B145914) substituents, has been synthesized via base-catalyzed cyclization. mdpi.com
Polymer-Supported Synthesis of Analogues
Polymer-supported synthesis offers an efficient route for the parallel synthesis of libraries of 2H- core.ac.uknih.govresearchgate.netoxadiazino[3,2-a]benzimidazole analogues. This solid-phase approach simplifies purification and allows for the rapid generation of diverse compounds.
An efficient soluble polymer-supported method has been developed for the parallel synthesis of substituted benzimidazole-linked benzoxazoles using microwave irradiation. nih.gov This method involves the amidation of 4-hydroxy-3-nitrobenzoic acid with a polymer-immobilized o-phenylenediamine, followed by ring closure. nih.gov Another key example is the parallel solid-phase synthesis of 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazole derivatives. nih.gov This approach utilizes the in situ generation of iminophosphorane derivatives from a resin-bound 2-aminobenzimidazole (B67599), which then undergoes an Aza-Wittig reaction and intramolecular heterocyclization to yield the target compounds in high yields and purity. nih.gov
Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound such as 2H- researchgate.netnih.govrsc.orgoxadiazino[3,2-a]benzimidazole, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable.
1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HMQC, HMBC)
¹H NMR (Proton NMR): This technique would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts (δ) of the aromatic protons on the benzimidazole (B57391) ring and the protons on the oxadiazine ring would be indicative of their electronic environment. Integration of the signals would confirm the number of protons in each environment, and coupling constants (J) would reveal connectivity between adjacent protons.
¹³C NMR (Carbon-13 NMR): This experiment would identify all unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzimidazole and oxadiazine rings would provide insight into their hybridization and bonding. Quaternary carbons, such as those at the ring fusion points, would also be identified.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, which is critical for confirming the fused ring structure of 2H- researchgate.netnih.govrsc.orgoxadiazino[3,2-a]benzimidazole.
A hypothetical data table for the NMR characterization of this compound would resemble the following:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (¹H to ¹³C) |
| C2 | - | Expected value | Hx, Hy |
| C4 | - | Expected value | Hx, Hy |
| C5a | - | Expected value | Hx, Hy |
| C6 | Expected value | Expected value | Hx, Hy |
| C7 | Expected value | Expected value | Hx, Hy |
| C8 | Expected value | Expected value | Hx, Hy |
| C9 | Expected value | Expected value | Hx, Hy |
| C9a | - | Expected value | Hx, Hy |
| CH₂ (Oxadiazine) | Expected value | Expected value | Hx, Hy |
Note: Specific chemical shift values and correlations are dependent on experimental data which is currently unavailable.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
IR Spectroscopy: For 2H- researchgate.netnih.govrsc.orgoxadiazino[3,2-a]benzimidazole, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=N stretching of the imidazole (B134444) and oxadiazine rings, and C-O-C stretching of the oxadiazine ether linkage. The aromatic C=C stretching vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum.
A table summarizing expected vibrational frequencies would look like this:
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch | 1250-1050 |
Note: These are general ranges and the precise frequencies would be specific to the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be confirmed. For 2H- researchgate.netnih.govrsc.orgoxadiazino[3,2-a]benzimidazole (C₉H₇N₃O), the expected exact mass would be calculated and compared to the experimental value.
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | Calculated value for C₉H₈N₃O⁺ | Experimental value |
| [M+Na]⁺ | Calculated value for C₉H₇N₃ONa⁺ | Experimental value |
Note: The calculated exact mass for C₉H₇N₃O is 173.0589. The observed mass would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of 2H- researchgate.netnih.govrsc.orgoxadiazino[3,2-a]benzimidazole would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the conjugated benzimidazole system and the heterocyclic rings. The solvent used for the analysis can also influence the position of these maxima.
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Methanol | Expected value(s) | Expected value(s) | π → π, n → π |
| Dichloromethane | Expected value(s) | Expected value(s) | π → π, n → π |
Note: Specific absorption maxima and molar absorptivities are dependent on experimental measurement.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of 2H- researchgate.netnih.govrsc.orgoxadiazino[3,2-a]benzimidazole could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the fused ring system. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-π stacking.
A crystallographic data table would include:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
Note: These parameters can only be determined through experimental X-ray diffraction analysis.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₉H₇N₃O) to verify the purity and composition of the synthesized compound.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 62.42 | Experimental value |
| Hydrogen (H) | 4.07 | Experimental value |
| Nitrogen (N) | 24.26 | Experimental value |
Note: The "Found" values are determined experimentally.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, with a basis set like 6–31 + G (d, p) to provide a balance between accuracy and computational cost. nih.gov
For the 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazole system, DFT calculations can determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in related benzimidazole (B57391) derivatives, the nitrogen atoms of the imidazole (B134444) ring and oxygen atoms in substituents often show negative potential (red and yellow regions), indicating they are potential sites for electrophilic attack. In contrast, hydrogen atoms typically exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. researchgate.net Such analyses help in understanding the non-covalent interactions, such as hydrogen bonding, that govern molecular recognition processes. tandfonline.com
The three-dimensional structure of 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazole derivatives is crucial for their function. Conformational analysis aims to identify the most stable arrangement of atoms in space, known as the global minimum energy conformation. Computational methods can systematically rotate flexible bonds within the molecule and calculate the potential energy of each resulting conformer.
Energy minimization is then performed, often using DFT methods, to find the geometry with the lowest energy. For example, in studies of similar fused benzimidazole systems, the planarity of the ring structure is a key feature that influences its interaction with biological targets. tandfonline.com For the 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazole scaffold, computational analysis would confirm the geometry of the fused ring system and the orientation of any substituents.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. researchgate.net For the 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazol-2-one structure, key predicted vibrations would include C=O stretching, C-N stretching, C-O-C stretching of the oxadiazine ring, and various bending modes of the benzimidazole core. In a study of related 1,3,5-oxadiazinane-4-thiones linked to a benzimidazole-thiazole moiety, characteristic experimental IR absorption bands were observed for N-H stretching (3358-3373 cm⁻¹), C=N stretching (1562-1569 cm⁻¹), and C=S stretching (1260 cm⁻¹). tandfonline.com
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are valuable for assigning signals in experimental spectra, especially for complex molecules where signals may overlap. For a series of synthesized 3-(4-(1H-benzo[d]imidazol-2-yl)thiazol-2-yl)-5-aryl-1,3,5-oxadiazinane-4-thiones, experimental ¹H NMR data revealed characteristic signals for the oxadiazinane ring protons (CH₂) at approximately 5.55 ppm, an N-H proton at around 11.26 ppm, and aromatic protons in the 6.72-7.36 ppm range. tandfonline.com
The following table presents experimental spectroscopic data for a series of 3-(4-(1H-benzo[d]imidazol-2-yl)thiazol-2-yl)-5-aryl-1,3,5-oxadiazinane-4-thiones, which are structurally related to the title compound. tandfonline.com
Table 1: Spectroscopic Data for 1,3,5-Oxadiazinane Derivatives
| Compound ID | Aryl Substituent | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|---|
| 6a | Phenyl | 11.20 (s, 1H, NH), 7.14-7.32 (m, 4H, ArH), 6.65-6.85 (m, 5H, ArH), 5.52 (s, 4H, CH₂) | 3368 (NH), 1569 (C=N), 1260 (C=S) | 394 (M⁺) |
| 6e | 4-Chlorophenyl | 11.26 (s, 1H, NH), 7.18-7.36 (m, 4H, ArH), 6.72-6.86 (m, 5H, ArH), 5.55 (s, 4H, CH₂) | 3358 (NH), 1563 (C=N), 1260 (C=S) | 423 (M⁺) |
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
For a molecule like 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazole, molecular docking studies would be employed to investigate its potential to interact with various biological targets. Benzimidazole derivatives are known to inhibit a wide range of enzymes and receptors, including topoisomerase II, DNA gyrase, and various kinases. tandfonline.comresearchgate.net
The process involves preparing a 3D structure of the ligand (the benzimidazole derivative) and the target protein, often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible orientations of the ligand within the active site or binding domain of the protein. These algorithms score each pose based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking interactions. nih.gov For example, docking studies on benzimidazole-based compounds targeting the enzyme CDK8 have shown key hydrogen bond interactions with amino acid residues like Lys52 and Tyr32. tandfonline.com
The output of a docking simulation provides a predicted binding mode and an estimated binding affinity (or docking score). The binding mode describes the specific orientation of the ligand and the key amino acid residues it interacts with in the target's binding pocket. This information is critical for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications on the benzimidazole scaffold might increase or decrease biological activity.
The binding affinity, often expressed as a negative score (e.g., in kcal/mol), represents the predicted strength of the interaction. A lower (more negative) score generally indicates a more favorable binding interaction. For instance, in a study of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors, the most active compounds showed the best docking scores, and the simulations revealed specific interactions with the zinc ion in the enzyme's active site. nih.gov For 2H- researchgate.netnih.govtandfonline.comoxadiazino[3,2-a]benzimidazole, docking studies could predict its potential to inhibit enzymes like aromatase or triosephosphate isomerase by identifying favorable binding modes and estimating the binding affinity. researchgate.netnih.gov These predictions would then serve as a strong rationale for prioritizing the compound for in vitro biological screening.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For benzimidazole-containing compounds, MD simulations provide crucial insights into their structural stability and interactions with biological targets. nih.gov
The conformational stability of a molecule is essential for its biological activity. MD simulations can predict how the three-dimensional structure of a compound like 2H- nih.govrsc.orgnih.govoxadiazino[3,2-a]benzimidazole behaves in different environments, such as in an aqueous solution or at the interface of a biological membrane.
Studies on related fused benzimidazoles have shown that these molecules can be relatively rigid. For instance, quantum chemical calculations on 3,4-dihydro nih.govrsc.orgnih.govtriazino[1,2-a]-benzimidazole, a structurally similar fused system, revealed a planar fragment, contributing to molecular stability. nih.gov Such rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor. MD simulations would typically be run for durations of 100 nanoseconds or more to observe the conformational landscape, analyze dihedral angle distributions, and identify the most stable low-energy conformations of the oxadiazino-benzimidazole system in a simulated physiological environment. rsc.org
A key application of MD simulations in drug design is to model the interaction between a ligand (the drug candidate) and its protein receptor. researchgate.net These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight the key interactions that anchor the ligand in the active site.
For various benzimidazole derivatives, MD simulations have been used to confirm and refine docking results. tandfonline.com Key metrics analyzed include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over the simulation time. A stable RMSD plot suggests a stable binding complex. researchgate.net
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding. researchgate.net
Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex, indicating its stability. researchgate.net
In a typical study, a complex of a benzimidazole derivative with its target protein is simulated. For example, simulations of benzimidazole-thiazole derivatives with the COX-2 enzyme helped confirm that specific compounds could act as potent and selective inhibitors. rsc.org Similarly, MD simulations of alkylated benzimidazoles with HIV-RT protein indicated their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For 2H- nih.govrsc.orgnih.govoxadiazino[3,2-a]benzimidazole, MD simulations would be invaluable for validating its binding mode to a putative target and understanding the dynamic nature of the intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that govern its affinity.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
QSAR models are developed using a "training set" of compounds with known activities to establish a correlation. This model is then validated using a "test set" of compounds to assess its predictive power. researchgate.net For benzimidazole derivatives, numerous QSAR studies have been successfully conducted to predict activities like anti-enterovirus, antibacterial, and anti-mycobacterial effects. nih.govbiointerfaceresearch.comnih.gov
The quality of a QSAR model is judged by statistical parameters such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive ability. For instance, a 3D-QSAR model for benzimidazole-based FXR agonists yielded an R² of 0.8974 and a Q² of 0.7559, indicating a robust and predictive model. researchgate.net A similar approach for 2H- nih.govrsc.orgnih.govoxadiazino[3,2-a]benzimidazole and its analogues would involve synthesizing a series of related compounds, evaluating their biological activity, and using computational descriptors to build a predictive QSAR model.
| QSAR Model Example for Benzimidazole Derivatives | Statistical Parameter | Value | Reference |
| Anti-Enterovirus Activity | R² (MLR Model) | 0.85 | biointerfaceresearch.com |
| Q² (Cross-validation) | 0.79 | biointerfaceresearch.com | |
| FXR Agonist Activity | R² (Training Set) | 0.8974 | researchgate.net |
| Q² (Test Set) | 0.7559 | researchgate.net | |
| Antibacterial Activity (P. aeruginosa) | r² (Model 1) | 0.9992 | nih.gov |
This table presents example statistical values from QSAR studies on various benzimidazole derivatives to illustrate typical model performance.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR and related modeling techniques can identify these key features.
For example, a pharmacophore model developed for benzimidazole-based FXR agonists identified three hydrophobic features and two aromatic rings (HHHRR) as crucial for activity. researchgate.net In another study on COX inhibitors, pharmacophore modeling revealed that a hydrogen bond acceptor, two aromatic rings, and a hydrophobic interaction were key contributors to binding. plantarchives.org For 2H- nih.govrsc.orgnih.govoxadiazino[3,2-a]benzimidazole, such studies would help identify which parts of the molecule are essential for its biological effects, guiding future structural modifications to enhance potency. The presence of the oxadiazino ring, for example, introduces specific hydrogen bond acceptor capabilities that would likely be identified as a key pharmacophoric feature.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. This early assessment helps to identify potential liabilities and prioritize compounds with favorable drug-like properties, reducing late-stage failures in drug development. nih.gov
For numerous benzimidazole derivatives, in silico tools have been used to predict ADME properties. rsc.org These predictions are often guided by established rules, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 H-bond donors, more than 10 H-bond acceptors, a molecular weight over 500 Da, and a LogP over 5. plantarchives.org
Studies on various benzimidazole series have shown that these compounds generally possess favorable drug-like properties, falling within the acceptable ranges for key ADME descriptors. nih.govplantarchives.org For 2H- nih.govrsc.orgnih.govoxadiazino[3,2-a]benzimidazole, a similar analysis would be a standard first step in its evaluation as a potential drug candidate.
| Predicted ADME Properties for a Representative Benzimidazole Derivative | Parameter | Predicted Value/Range | Significance | Reference |
| Physicochemical Properties | Molecular Weight (MW) | < 500 g/mol | Good for absorption | rsc.org |
| LogP (Octanol/water partition) | < 5 | Optimal lipophilicity | rsc.org | |
| Hydrogen Bond Donors | < 5 | Good membrane permeability | plantarchives.org | |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability | plantarchives.org | |
| Pharmacokinetics | Aqueous Solubility (LogS) | -4 to -0.5 | Influences absorption | nih.gov |
| Human Intestinal Absorption | High | Good oral bioavailability | rsc.org | |
| Blood-Brain Barrier (BBB) Permeation | Varies | CNS penetration potential | nih.gov |
This table provides an illustrative example of in silico ADME parameters and their typical acceptable ranges as reported for various classes of benzimidazole derivatives.
Biological Activity Investigations Pre Clinical Focus
General Biological Activity Screening (In Vitro and In Vivo, Non-Human)
Extensive searches did not yield any published in vitro or non-human in vivo screening data for the specific fused heterocyclic system 2H- mdpi.comnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole. While numerous studies investigate the biological activities of various benzimidazole (B57391) derivatives, including those linked to 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197) moieties, this research does not pertain to the explicitly requested fused ring structure and is therefore excluded from this article.
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral, Antiparasitic)
Anti-inflammatory Response Evaluation
There is no available information from preclinical models, such as in vitro assays on inflammatory markers or in vivo models of inflammation, to assess the anti-inflammatory potential of 2H- mdpi.comnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole.
Enzyme Inhibition Assays (e.g., kinases, topoisomerases, other relevant targets)
No investigations into the enzyme-inhibiting properties of 2H- mdpi.comnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole have been reported. Consequently, there is no data regarding its activity against specific enzymatic targets like kinases, topoisomerases, or others.
Receptor Binding Studies
There is a lack of published research on the affinity or binding potential of 2H- mdpi.comnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole to any biological receptors.
Mechanism of Action at the Molecular and Cellular Level
As there are no primary biological activity studies for 2H- mdpi.comnih.govresearchgate.netoxadiazino[3,2-a]benzimidazole, its mechanism of action at the molecular and cellular level remains uninvestigated and undocumented in the scientific literature.
Cellular Target Identification and Validation
The initial step in characterizing the biological activity of a novel compound is the identification and validation of its molecular targets within the cell. This process is crucial for understanding its mechanism of action.
Hypothetical Approaches for Target Identification:
| Method | Description | Potential Outcome for 2H- nih.govnih.govoxadiazino[3,2-a]benzimidazole |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | Identification of specific proteins that bind to the compound. |
| Computational Docking | Virtual screening of the compound against libraries of known protein structures to predict potential binding partners. | A prioritized list of potential protein targets for experimental validation. |
| Yeast Two-Hybrid Screening | A genetic method to identify protein-protein interactions, which can be adapted to screen for compound-protein interactions. | Discovery of novel protein targets that may not have been predicted by other methods. |
Once potential targets are identified, validation studies are essential to confirm the interaction and its functional relevance. This would involve techniques such as surface plasmon resonance (SPR) to measure binding affinity and kinetic parameters, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.
Intracellular Signaling Pathway Modulation
Following target identification, research would focus on how the interaction between 2H- nih.govnih.govoxadiazino[3,2-a]benzimidazole and its cellular target(s) affects intracellular signaling pathways.
Commonly Investigated Signaling Pathways:
| Pathway | Relevance | Investigative Techniques |
| MAPK/ERK Pathway | Crucial for cell proliferation, differentiation, and survival. | Western blotting for phosphorylated forms of key proteins (e.g., ERK, MEK). |
| PI3K/Akt/mTOR Pathway | Central regulator of cell growth, metabolism, and survival. | Analysis of phosphorylation status of Akt, mTOR, and downstream effectors. |
| NF-κB Pathway | Key player in inflammation and immune responses. | Reporter gene assays and analysis of nuclear translocation of NF-κB subunits. |
Understanding which pathways are modulated by the compound would provide critical insights into its potential therapeutic applications, for instance, as an anti-cancer or anti-inflammatory agent.
Gene Expression Analysis
To gain a broader understanding of the cellular response to 2H- nih.govnih.govoxadiazino[3,2-a]benzimidazole, global changes in gene expression would be analyzed.
Methods for Gene Expression Profiling:
| Technique | Description | Expected Information |
| RNA-Sequencing (RNA-Seq) | A high-throughput sequencing method to profile the entire transcriptome. | A comprehensive list of genes that are up- or down-regulated upon treatment with the compound. |
| Quantitative PCR (qPCR) | A targeted approach to validate the expression changes of specific genes identified by RNA-Seq. | Confirmation of the modulation of key genes involved in the observed cellular phenotype. |
The results from gene expression analysis can help to formulate hypotheses about the compound's mechanism of action and identify potential biomarkers for its activity.
Proteomic Profiling
Complementary to gene expression analysis, proteomic profiling provides a direct assessment of changes in the protein landscape of cells treated with 2H- nih.govnih.govoxadiazino[3,2-a]benzimidazole.
Proteomic Approaches:
| Method | Description | Data Generated |
| 2D-Gel Electrophoresis | Separates proteins based on their isoelectric point and molecular weight. | Visualization of changes in protein abundance between treated and untreated cells. |
| Mass Spectrometry (MS) | A powerful technique for identifying and quantifying thousands of proteins in a complex sample. | A detailed inventory of proteins whose expression levels or post-translational modifications are altered by the compound. |
Proteomic studies can reveal downstream effects of the compound's activity that are not apparent from genomic analyses alone.
Selective Bioactivity Profiling
To assess the therapeutic potential and specificity of 2H- nih.govnih.govoxadiazino[3,2-a]benzimidazole, its bioactivity would be profiled against a panel of different cell lines or organisms.
Example of a Selectivity Panel:
| Cell Line/Organism | Tissue of Origin/Type | Purpose of Inclusion |
| MCF-7 | Breast Cancer | To assess anticancer activity against hormone-responsive breast cancer. |
| A549 | Lung Cancer | To evaluate efficacy against a common type of non-small cell lung cancer. |
| HEK293 | Normal Human Kidney | To determine cytotoxicity against non-cancerous cells and assess selectivity. |
| E. coli | Gram-negative bacteria | To screen for antibacterial activity. |
| S. aureus | Gram-positive bacteria | To evaluate the spectrum of antibacterial activity. |
A compound with high potency against cancer cells and low toxicity towards normal cells, for example, would be considered a promising candidate for further development.
Resistance Mechanism Studies in Biological Systems
A critical aspect of pre-clinical drug development is to anticipate and understand potential mechanisms of resistance.
Investigating Resistance Mechanisms:
| Approach | Description | Potential Findings |
| Generation of Resistant Cell Lines | Continuously exposing cells to increasing concentrations of the compound to select for resistant populations. | Identification of genetic mutations or expression changes that confer resistance. |
| Comparative -omics Analysis | Comparing the genome, transcriptome, or proteome of resistant cells to sensitive parental cells. | Elucidation of the molecular pathways that are altered to overcome the compound's effects. |
Understanding how resistance might develop is crucial for designing combination therapies and predicting the long-term efficacy of a potential drug.
Due to a lack of available scientific literature on the specific chemical compound "2H- nih.govmdpi.comnih.govoxadiazino[3,2-a]benzimidazole," it is not possible to generate a scientifically accurate article that adheres to the provided, detailed outline.
Extensive searches of chemical and biological databases and the scientific literature have yielded no specific data regarding the structure-activity relationships (SAR), structure-property relationships (SPR), or biological activities of this particular heterocyclic system. The search results did identify research on related, but structurally distinct, classes of compounds, such as benzimidazoles with pendant oxadiazole rings or other fused benzimidazole systems like thiazolo[3,2-a]benzimidazoles. However, per the user's strict instructions to focus solely on "2H- nih.govmdpi.comnih.govoxadiazino[3,2-a]benzimidazole," this information cannot be used to construct the requested article.
Therefore, the following sections of the requested outline cannot be addressed with scientifically verified information for the target compound:
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Potential Applications in Advanced Chemical Research
Development as Molecular Probes and Biological Tools
There is currently no available scientific literature detailing the development or use of 2H- nih.govnih.govnih.govoxadiazino[3,2-a]benzimidazole as a molecular probe or biological tool.
Application in Materials Science (e.g., organic electronics, sensing)
At present, there is no published research on the application of 2H- nih.govnih.govnih.govoxadiazino[3,2-a]benzimidazole in the field of materials science, including areas such as organic electronics or chemical sensing.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways
The future development of derivatives based on the 2H- researchgate.netbpasjournals.comnih.govoxadiazino[3,2-a]benzimidazole core is intrinsically linked to the innovation of synthetic methodologies. Current research emphasizes the need for efficient, high-yield, and environmentally benign processes. Future exploration is likely to focus on several key areas:
Microwave-Assisted Organic Synthesis (MAOS): This technique has gained traction for its ability to rapidly produce heterocyclic compounds in high yields. nih.gov Applying MAOS to the synthesis of the oxadiazino-benzimidazole core could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.gov
Green Chemistry Approaches: The use of eco-friendly reagents and solvents is a growing trend in pharmaceutical chemistry. researchgate.net Strategies such as using sodium metabisulphite adsorbed on silica (B1680970) gel or employing DES (Deep Eutectic Solvent) chlorine chloride/urea (B33335) as non-hazardous solvents, which have been successful in synthesizing benzimidazole (B57391) derivatives, could be adapted for this fused system. researchgate.netresearchgate.net
One-Pot Multi-Component Reactions: Designing a one-pot synthesis, where o-phenylenediamine (B120857) or a derivative is reacted with appropriate reagents to form the fused ring system in a single step, would be a significant advancement. researchgate.net This approach enhances efficiency by minimizing intermediate isolation steps, reducing waste, and saving time and resources.
Novel Catalysis: The investigation of new catalysts, such as copper-based nanocatalysts or cobalt ferrite (B1171679) nanoparticles, has shown promise in the synthesis of benzimidazole compounds. researchgate.net Future research will likely explore the application of these and other novel catalytic systems to facilitate the specific cyclization required to form the 2H- researchgate.netbpasjournals.comnih.govoxadiazino[3,2-a]benzimidazole structure.
| Synthetic Strategy | Potential Advantages | Relevant Precedent |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency. | Synthesis of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives. nih.gov |
| Green Catalysis | Use of eco-friendly, non-hazardous, and reusable reagents. | Sodium metabisulphite on silica gel for benzimidazole synthesis. researchgate.net |
| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. | One-pot condensation of o-phenylenediamine and aldehydes. researchgate.net |
| Nanocatalysis | High yields under mild conditions. | Use of Cu-based nanocatalysts for benzimidazole derivatives. researchgate.net |
Deeper Mechanistic Understanding of Biological Interactions
Moving beyond preliminary screening, future research must focus on elucidating the precise mechanisms by which 2H- researchgate.netbpasjournals.comnih.govoxadiazino[3,2-a]benzimidazole derivatives exert their biological effects. A multi-pronged approach combining computational and experimental techniques will be essential.
Molecular Docking and Dynamics: In silico methods like molecular docking and molecular dynamics simulations are indispensable for predicting and analyzing the binding of these compounds to their biological targets. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of an enzyme or receptor, guiding the rational design of more potent and selective analogues. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents on the scaffold influence biological activity. nih.gov By systematically modifying the core structure and evaluating the resulting changes in potency, researchers can build robust models that correlate specific structural features with desired biological outcomes. nih.govnih.gov
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is a critical step. Future work will involve advanced proteomics and chemical biology approaches to pinpoint the protein(s) with which these molecules interact. For instance, studies on other benzimidazole derivatives have identified specific targets like H+/K+-ATPase, leading to an understanding of their immunomodulatory effects through intracellular pH modulation. mdpi.com Another target identified for a benzimidazole derivative is the ALK5 kinase, crucial in cancer signaling pathways. researchgate.net
| Investigative Method | Objective | Example from Benzimidazole Research |
| Molecular Docking | Predict binding modes and affinity at a target's active site. | Used to study inhibitors of β-glucuronidase and VEGFR2. nih.govnih.gov |
| Molecular Dynamics | Simulate the dynamic behavior and stability of the ligand-protein complex. | Performed to understand the binding mode of α-amylase inhibitors. nih.gov |
| SAR Studies | Correlate chemical structure with biological activity to guide optimization. | Preliminary SAR for anti-T. cruzi activity identified electrophilicity as key. nih.gov |
| Target Identification | Pinpoint the specific enzyme or receptor responsible for the observed effect. | Identification of H+/K+-ATPase as the target for an immunomodulatory benzimidazole. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, making it faster, cheaper, and more effective. researchgate.netbpasjournals.com For the 2H- researchgate.netbpasjournals.comnih.govoxadiazino[3,2-a]benzimidazole scaffold, these technologies offer immense potential across the entire discovery pipeline.
Virtual Screening and Hit Identification: AI/ML algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of being active against a specific target. researchgate.net This can drastically narrow down the number of compounds that need to be synthesized and tested experimentally.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the model with the oxadiazino-benzimidazole core and a set of required pharmacophoric features and physicochemical properties, novel derivatives with high predicted activity and drug-likeness can be generated.
ADME/Tox Prediction: A significant cause of failure in drug development is poor pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADME/Tox) profiles. ML models trained on large datasets can predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds that are likely to fail later on. nih.gov
Drug Repurposing: AI can analyze vast datasets of biological interactions and disease pathways to identify new uses for existing compounds. researchgate.net An AI-driven analysis of the biological activity profile of an oxadiazino-benzimidazole derivative could suggest its potential application in diseases beyond its initial intended use.
| AI/ML Application | Function in Drug Discovery | Anticipated Impact |
| Target Identification | Analyze biomedical data to identify and validate new drug targets. nih.gov | Accelerates the earliest stage of drug discovery. |
| Compound Screening | Predict the activity of virtual compounds against a target. nih.gov | Reduces time and cost of initial screening. |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles of new molecules. nih.gov | Lowers late-stage attrition rates. |
| De Novo Design | Generate novel molecular structures with desired properties. nih.gov | Expands chemical space with optimized candidates. |
Design of Multifunctional Scaffolds Based on the Oxadiazino-Benzimidazole Core
The concept of creating hybrid molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders. The benzimidazole nucleus is a well-known versatile scaffold for such endeavors. researchgate.netnih.gov The 2H- researchgate.netbpasjournals.comnih.govoxadiazino[3,2-a]benzimidazole core, being a fusion of two biologically active heterocycles, is an ideal starting point for designing multifunctional agents.
Future research will likely involve the strategic combination of this core with other pharmacophores to achieve synergistic or additive effects. For example, researchers have successfully created hybrids by linking benzimidazole to other heterocyclic rings like 1,3,4-oxadiazole (B1194373), furan, or pyrazole (B372694) to target different biological pathways. nih.govnih.govnih.gov A similar approach could be used to append moieties known for specific activities (e.g., anti-inflammatory, neuroprotective) to the oxadiazino-benzimidazole scaffold, creating a single molecule with a multi-pronged therapeutic action.
| Hybrid Scaffold Example | Targeted Activities | Reference |
| Benzimidazole-Oxadiazole | Anticancer (VEGFR2 inhibition) | nih.gov |
| Benzimidazole-Oxadiazole | β-glucuronidase inhibition | nih.gov |
| Benzothiazole-Oxadiazole | Antidiabetic (α-amylase inhibition) | nih.gov |
| Benzimidazole-Furan | Antitumor, Antimicrobial | nih.gov |
Expansion into Unexplored Biological Target Spaces
While benzimidazole derivatives have been extensively studied for a range of activities, many biological target spaces remain underexplored for the 2H- researchgate.netbpasjournals.comnih.govoxadiazino[3,2-a]benzimidazole scaffold. The versatility of the benzimidazole core suggests that its fused derivatives could be effective against a wide variety of targets. nih.govnih.gov
The known activities of benzimidazoles include anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects. nih.govnih.govnih.govresearchgate.net Future research should aim to systematically screen libraries of new oxadiazino-benzimidazole derivatives against a broader array of targets.
Potential new directions include:
Neurodegenerative Diseases: Given the challenge of developing drugs for Central Nervous System (CNS) disorders, exploring the potential of these compounds to modulate targets involved in Alzheimer's or Parkinson's disease is a promising avenue. nih.gov
Metabolic Disorders: Beyond diabetes, targeting other enzymes involved in metabolic syndrome could uncover new therapeutic applications.
Ion Channel Modulation: The discovery of a benzimidazole derivative that inhibits H+/K+-ATPases suggests that screening against other ion channels and transporters could be a fruitful area of investigation. mdpi.com
Epigenetic Targets: Modulating enzymes involved in epigenetic regulation is a cutting-edge area of cancer research. The purine-like structure of the benzimidazole core makes it a candidate for interacting with such targets.
| Explored Targets for Benzimidazoles | Potential Unexplored/Underexplored Targets |
| Kinases (e.g., VEGFR2, ALK5) nih.govresearchgate.net | Epigenetic enzymes (e.g., HDACs, methyltransferases) |
| Microtubules (e.g., Nocodazole) nih.gov | Ion Channels and Transporters |
| Parasitic Enzymes nih.gov | Targets in neuroinflammation and neurodegeneration |
| Proton Pumps (e.g., Omeprazole) mdpi.com | Modulators of protein-protein interactions |
| Viral Polymerases | Receptors involved in metabolic syndrome |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
